molecular formula C12H17NO2 B3029699 D-4-Isopropylphenylalanine CAS No. 755724-85-7

D-4-Isopropylphenylalanine

Cat. No.: B3029699
CAS No.: 755724-85-7
M. Wt: 207.27 g/mol
InChI Key: CYHRSNOITZHLJN-LLVKDONJSA-N
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Description

D-4-Isopropylphenylalanine is a non-natural aromatic amino acid derivative characterized by a phenylalanine backbone with a para-substituted isopropyl group on the phenyl ring. This structural modification confers unique steric and electronic properties, making it valuable in pharmaceutical and biochemical applications, such as peptide engineering and enzyme inhibition studies. Its D-configuration enhances metabolic stability compared to the L-form, a feature critical for drug design .

Properties

IUPAC Name

(2R)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRSNOITZHLJN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654417
Record name 4-Propan-2-yl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755724-85-7
Record name 4-Propan-2-yl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-4-Isopropylphenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This enzymatic process is carried out in a recirculating packed-bed reactor, which enhances the operational stability and efficiency of the enzyme . The reaction conditions typically include a modified mesoporous silica support for enzyme immobilization and optimal pH and temperature settings to achieve high optical purity of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic resolution processes. The use of immobilized enzymes in packed-bed reactors allows for continuous production with high yield and purity. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-4-Isopropylphenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

D-4-Isopropylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-4-Isopropylphenylalanine involves its interaction with specific enzymes and receptors in the body. As a chiral amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

D-4-Isopropylphenylalanine’s para-isopropyl group distinguishes it from other substituted phenylalanines and aromatic analogs:

Compound Substituent(s) Key Properties Reference
This compound -C(CH₃)₂H (para) High lipophilicity, steric bulk Hypothetical
L-Phenylalanine -H (para) Natural amino acid, lower stability N/A
4,4'-Sulfonyldiphenol -SO₂- (bridged para) Polar, rigid backbone
Tofenamic Acid -CH₃, -Cl (ortho/meta) NSAID activity, moderate steric effects

The isopropyl group enhances lipophilicity (logP ~2.8 estimated) compared to unmodified phenylalanine (logP ~1.4), favoring membrane permeability. However, this bulkiness may reduce binding affinity in sterically sensitive targets, contrasting with smaller substituents like methyl (-CH₃) in tofenamic acid .

Comparison with Halogenated Analogs

Halogenated phenylalanines (e.g., 4-iodophenylalanine) and patent-derived compounds like Reference Example 5 (EP 4 374 877 A2) exhibit distinct electronic profiles:

  • Electron-Withdrawing Effects : Halogens (e.g., -I, -CF₃) increase electrophilicity, enhancing interactions with electron-rich enzyme pockets. In contrast, the isopropyl group’s electron-donating nature may stabilize charge-transfer complexes .
  • Bioactivity : Fluorinated analogs (e.g., 4-(trifluoromethyl)aniline derivatives) show enhanced metabolic resistance but risk toxicity, whereas the isopropyl group balances stability and biocompatibility .

Backbone Modifications: Amino Acid vs. Diphenylamine

Compared to diphenylamine analogs (e.g., 4,4'-(propane-2,2-diyl)diphenol), this compound’s amino acid backbone enables peptide incorporation, a critical advantage for targeting proteolytic enzymes or receptors.

Biological Activity

D-4-Isopropylphenylalanine (D-iPrPhe) is a chiral amino acid derivative of phenylalanine, characterized by the presence of an isopropyl group at the para position of the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, protein synthesis, and enzyme interactions due to its unique structural properties and biological activities.

This compound has the chemical formula C12H17NO2, and its synthesis typically involves asymmetric resolution processes. One common method utilizes immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis, which allows for efficient production with high yields and purity. The compound's unique isopropyl substitution provides distinct steric and electronic characteristics, influencing its reactivity and interactions with biological molecules.

This compound's biological activity is primarily attributed to its incorporation into peptides and proteins, where it can modulate structure and function. Its interaction with specific enzymes and receptors may influence various biochemical pathways, such as neurotransmitter signaling.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Protein Synthesis : D-iPrPhe serves as a building block in the synthesis of polypeptides, impacting protein conformation and function.
  • Enzyme Interactions : It has been studied for its role in enzyme catalysis and as a substrate or inhibitor for various transporters, notably the L-type amino acid transporter 1 (LAT1) .
  • Therapeutic Potential : Research indicates potential applications in drug development, particularly as a precursor for therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundStructure DescriptionBiological Activity
L-Phenylalanine Natural enantiomer of phenylalanineCommonly found in proteins; essential amino acid.
D-Phenylalanine Enantiomer with similar propertiesExhibits different biological activity compared to L-Phe.
4-Methylphenylalanine Methyl group at para positionSimilar applications but different steric effects.
This compound Isopropyl group at para positionUnique steric properties influencing enzyme interactions.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

  • LAT1 Transporter Studies : Research on LAT1 has shown that D-iPrPhe can act as both a substrate and an inhibitor, affecting amino acid transport across the blood-brain barrier. Inhibition studies demonstrated that larger lipophilic groups enhance binding affinity but may reduce transport capacity .
  • Protein Engineering Applications : D-iPrPhe has been utilized in designing peptides with enhanced stability and specificity, showcasing its utility in synthetic biology .
  • In Vitro Assays : Various assays have been conducted to evaluate the efficacy of D-iPrPhe in modulating enzyme activity. For instance, studies indicated that modifications at the meta position of phenylalanine derivatives could enhance substrate activity significantly compared to their parent compounds .

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